

Application Notes and Protocols: Glutaminase-IN-1 in Experimental Autoimmune Encephalomyelitis (EAE) Models

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Compound of Interest

Compound Name: *Glutaminase-IN-1*

Cat. No.: *B2592131*

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Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] A key pathological feature of EAE and MS is the infiltration of pathogenic T helper cells, particularly Th1 and Th17 cells, into the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[3] Recent research has highlighted the critical role of cellular metabolism in directing immune cell function. Glutaminolysis, a metabolic pathway that converts glutamine to glutamate, is a significant energy source for effector T cells.[3][4] The initial and rate-limiting enzyme in this pathway is Glutaminase 1 (Gls1).[4][5]

Glutaminase-IN-1, specifically the selective Gls1 inhibitor Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has emerged as a promising therapeutic agent in preclinical EAE models.[4][5][6] By inhibiting Gls1, BPTES effectively suppresses the differentiation and function of pathogenic Th17 cells, thereby ameliorating the clinical severity of EAE.[4][5] Mechanistically, Gls1 inhibition has been shown to reduce glycolysis and the expression of hypoxia-inducible factor 1 α (HIF-1 α), a key transcription factor for Th17 cell development.[4][5] These findings suggest that targeting Gls1-mediated glutaminolysis could be a viable therapeutic strategy for Th17-related autoimmune diseases, including MS.[4][5]

These application notes provide a comprehensive overview of the use of **Glutaminase-IN-1** (BPTES) in EAE models, including quantitative data summaries, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: Effect of Gls1 Deficiency on EAE Clinical Score

Treatment Group	Peak Mean Clinical Score (\pm SEM)	Study Day of Peak Score	Reference
Gls1 ^{+/+} /Il17Cre (Control)	~3.5	~14	[7]
Gls1 ^{fl/fl} /Il17Cre (Gls1 Deficient)	~2.0	~14	[7]

Table 2: Effect of Gls1 Deficiency on Spinal Cord Infiltrating T-Cells at Day 14 Post-EAE Induction

Cell Type	Gls1 ^{+/+} /Il17Cre (Control) (Absolute Number \pm SEM)	Gls1 ^{fl/fl} /Il17Cre (Gls1 Deficient) (Absolute Number \pm SEM)	P-value	Reference
CD4 ⁺ T cells	~1.8 x 10 ⁵	~0.8 x 10 ⁵	< 0.01	[7]
IL-17A ⁺ CD4 ⁺ T cells	~2.5 x 10 ⁴	~0.5 x 10 ⁴	< 0.01	[7]

Table 3: In Vivo Administration of BPTES in MRL/lpr Mice (Lupus Model - for dosage reference)

Compound	Dosage and Administration	Vehicle	Mouse Strain	Reference
BPTES	Twice per week, intraperitoneally	DMSO	MRL/lpr	[6]

Note: While the specific dosage for BPTES in the EAE model was not explicitly stated in the provided search results, the study on MRL/lpr mice provides a reference for in vivo administration. Researchers should perform dose-response studies to determine the optimal concentration for their EAE experiments.

Experimental Protocols

EAE Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol is a standard method for inducing a chronic EAE model in C57BL/6 mice, which is relevant to the studies investigating **Glutaminase-IN-1**.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Female C57BL/6 mice, 9-13 weeks old[\[8\]](#)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis Toxin (PTX)
- Phosphate Buffered Saline (PBS)
- Syringes and needles for immunization and injection

Procedure:

- Preparation of MOG35-55/CFA Emulsion:
 - On the day of immunization, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1 mg/mL of MOG35-55.

- Ensure a stable emulsion is formed by vortexing or sonication.
- Immunization (Day 0):
 - Anesthetize the mice.
 - Inject 100-200 μ L of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
- Pertussis Toxin Administration:
 - Administer PTX intraperitoneally on Day 0 and Day 2 post-immunization. A typical dose is 100-200 ng per mouse, but this can vary based on the lot potency.[\[9\]](#)[\[10\]](#)
 - Dilute the PTX in sterile PBS to the desired concentration.
- Clinical Scoring:
 - Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.[\[8\]](#)
 - Use a standardized 0-5 scoring system:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind and forelimb paralysis
 - 5: Moribund or dead

Administration of Glutaminase-IN-1 (BPTES)

This protocol is based on the methods described for in vivo inhibitor studies.[\[6\]](#)

Materials:

- **Glutaminase-IN-1 (BPTES)**
- Dimethyl sulfoxide (DMSO) or other appropriate vehicle
- Sterile PBS or saline
- Syringes and needles for intraperitoneal injection

Procedure:

- Preparation of BPTES Solution:
 - Dissolve BPTES in DMSO to create a stock solution.
 - Further dilute the stock solution in sterile PBS or saline to the final desired concentration for injection. The final concentration of DMSO should be minimized to avoid toxicity.
- Administration:
 - Administer the BPTES solution or vehicle control to the mice via intraperitoneal injection.
 - The administration can be performed prophylactically (starting at or before immunization) or therapeutically (starting after the onset of clinical symptoms).[8]
 - A suggested starting frequency, based on related studies, is twice weekly.[6]
 - The optimal dosage should be determined through a dose-response study.

Histological Analysis of Spinal Cord

Materials:

- 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (e.g., 15% and 30% in PBS)
- Optimal Cutting Temperature (OCT) compound

- Cryostat
- Microscope slides
- Hematoxylin and Eosin (H&E) staining reagents
- Microscope

Procedure:

- Tissue Collection and Fixation:
 - At the desired time point (e.g., day 14 post-immunization), euthanize the mice and perfuse with ice-cold PBS followed by 4% PFA.[\[7\]](#)
 - Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
- Cryoprotection and Embedding:
 - Cryoprotect the tissue by sequential incubation in sucrose solutions.
 - Embed the spinal cord in OCT compound and freeze.
- Sectioning and Staining:
 - Cut transverse sections of the spinal cord using a cryostat.
 - Mount the sections on microscope slides.
 - Perform H&E staining to visualize inflammatory cell infiltration.[\[7\]](#)
- Analysis:
 - Examine the stained sections under a microscope to assess the degree of inflammation.
 - Quantify the inflammatory infiltrates as needed.

Flow Cytometric Analysis of CNS-Infiltrating Cells

Materials:

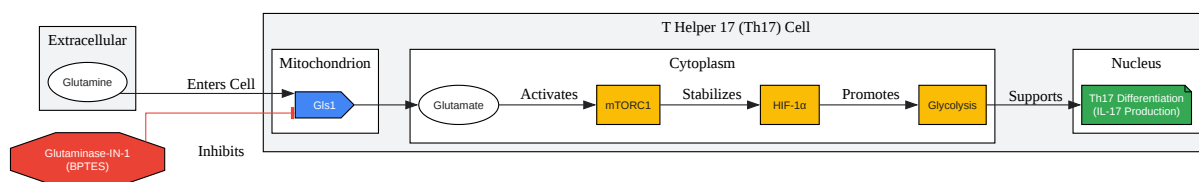
- Flow cytometry buffers (e.g., FACS buffer)
- Antibodies against cell surface markers (e.g., CD4, CD45)
- Intracellular staining kit
- Antibodies for intracellular cytokines (e.g., IL-17A)
- Flow cytometer

Procedure:

- Isolation of CNS Mononuclear Cells:
 - At the desired time point, euthanize the mice and perfuse with PBS.
 - Dissect the brain and spinal cord and prepare a single-cell suspension.
 - Isolate mononuclear cells using a density gradient centrifugation method (e.g., Percoll).
- Cell Staining:
 - For intracellular cytokine staining, stimulate the cells in vitro with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-5 hours.
 - Stain the cells with antibodies against surface markers.
 - Fix and permeabilize the cells according to the intracellular staining kit manufacturer's instructions.
 - Stain for intracellular IL-17A.
- Data Acquisition and Analysis:
 - Acquire the data on a flow cytometer.

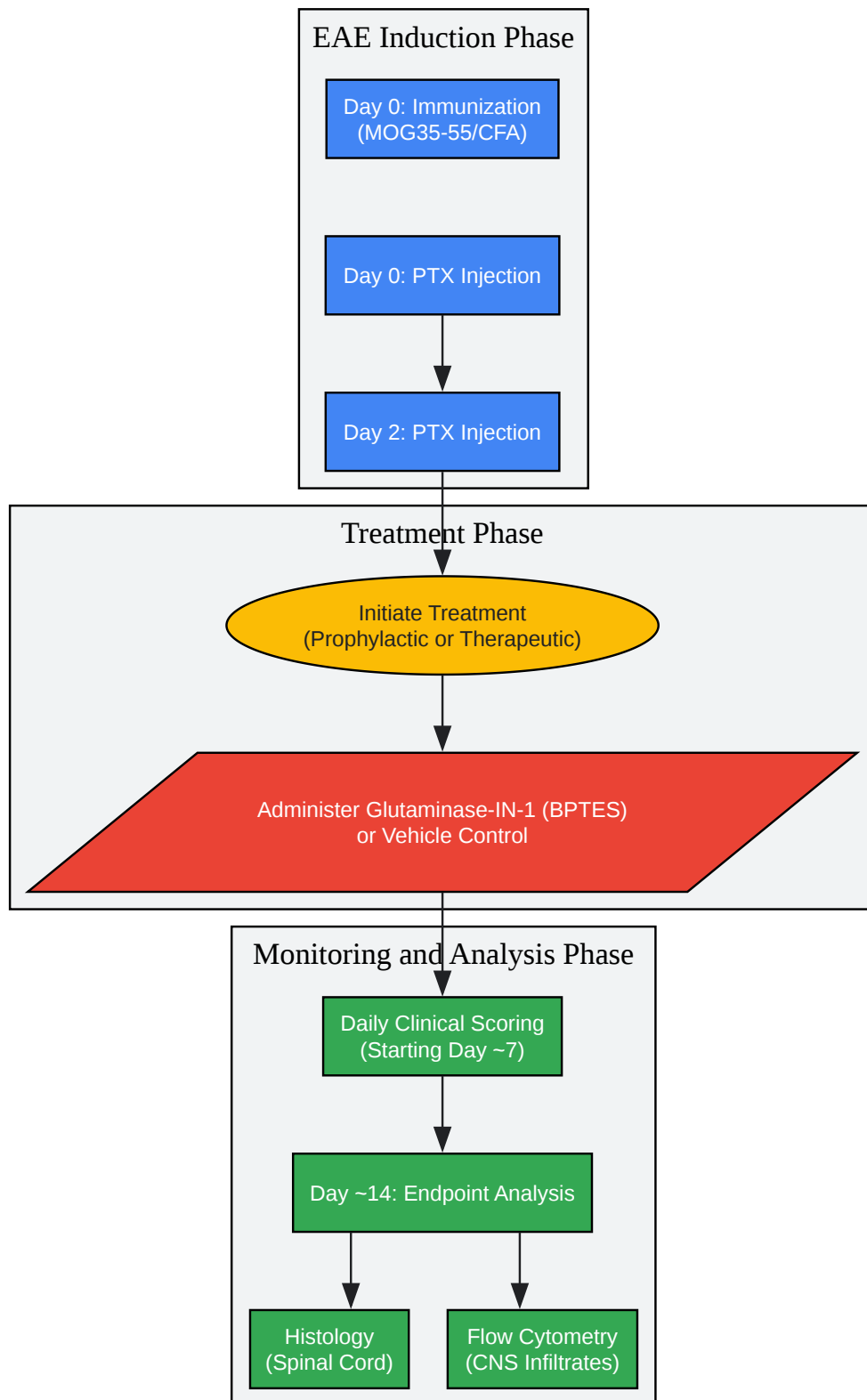
- Analyze the data using appropriate software to quantify the absolute number and percentage of different cell populations (e.g., CD4+ T cells, IL-17A+ CD4+ T cells).[7]

Visualizations



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Caption: Signaling pathway of Glis1 in Th17 cell differentiation.



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Caption: Experimental workflow for EAE with **Glutaminase-IN-1**.

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